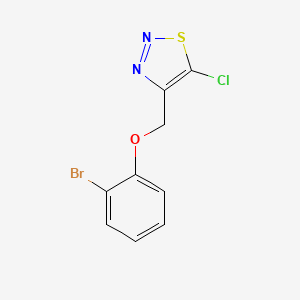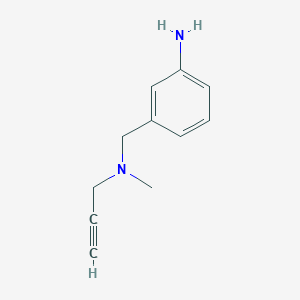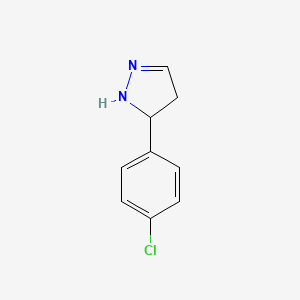
n-(4-Acetylthiazol-2-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring and a thiazole ring, both of which are known for their significant biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(4-Acetylthiazol-2-yl)furan-2-carboxamide typically involves the reaction of 4-acetylthiazole with furan-2-carboxylic acid. The reaction is facilitated by coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like NMM (N-methylmorpholine). The reaction is often carried out under microwave-assisted conditions to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve the efficiency and scalability of the process. Bulk manufacturing often requires stringent control of reaction parameters to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
n-(4-Acetylthiazol-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole and furan derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-(4-Acetylthiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit key enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of microbial growth and replication. The furan and thiazole rings play a crucial role in binding to the active sites of these enzymes, thereby exerting their antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carboxamide: Shares the furan ring but lacks the thiazole ring.
Thiazole-2-carboxamide: Contains the thiazole ring but not the furan ring.
n-(Thiazol-2-yl)furan-2-carboxamide: Similar structure but without the acetyl group.
Uniqueness
n-(4-Acetylthiazol-2-yl)furan-2-carboxamide is unique due to the presence of both the furan and thiazole rings, which contribute to its distinct biological activities.
Propriétés
Formule moléculaire |
C10H8N2O3S |
|---|---|
Poids moléculaire |
236.25 g/mol |
Nom IUPAC |
N-(4-acetyl-1,3-thiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C10H8N2O3S/c1-6(13)7-5-16-10(11-7)12-9(14)8-3-2-4-15-8/h2-5H,1H3,(H,11,12,14) |
Clé InChI |
WIXLPFZXIMCLLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CSC(=N1)NC(=O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


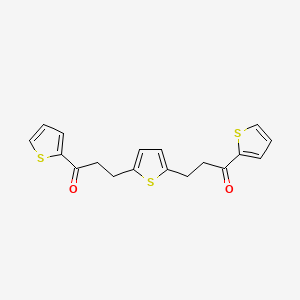
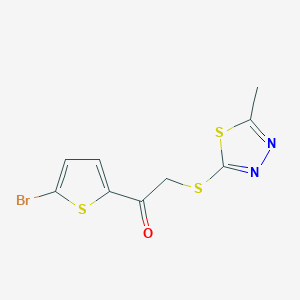
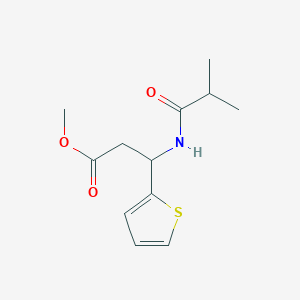
![2-(Benzo[d]oxazol-2-ylthio)-N-isopropylacetamide](/img/structure/B14903297.png)
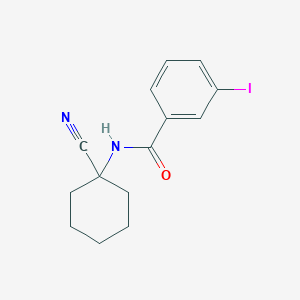

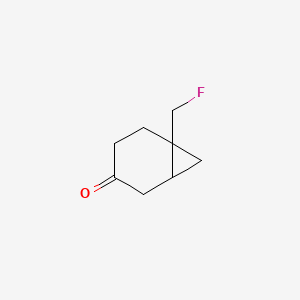
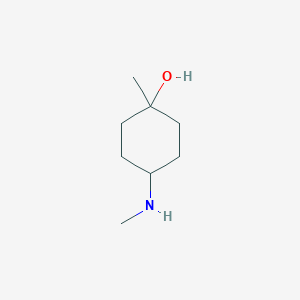
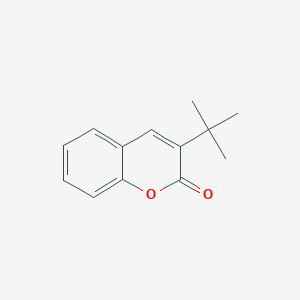
![tert-Butyl 1-formyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14903333.png)

